Vevorisertib

AKT Inhibition Isoform Selectivity Biochemical Assay

Vevorisertib (ARQ 751) is the allosteric, PH-domain-binding pan-AKT inhibitor (AKT1 IC50=0.55 nM, AKT2 0.81 nM, AKT3 1.31 nM) with unmatched selectivity: no significant off-target activity among 245 kinases at 5 µM. Its unique binding mode avoids ATP-competitive ambiguity, delivering a 73% sensitivity rate in PIK3CA/PIK3R1-mutant vs. 42% wild-type lines. With validated AKT1-E17K mutant binding (Kd=8.6 nM) and human PK data (t1/2 8.8-19.3 h), Vevorisertib is the definitive tool for translational oncology research.

Molecular Formula C35H38N8O
Molecular Weight 586.7 g/mol
CAS No. 1416775-46-6
Cat. No. B3322094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVevorisertib
CAS1416775-46-6
Molecular FormulaC35H38N8O
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1CCN(CC1)C2=CC=CC(=C2)C3=NC4=C(C=C3)N=C(N4C5=CC=C(C=C5)C6(CCC6)N)C7=C(N=CC=C7)N
InChIInChI=1S/C35H38N8O/c1-23(44)41(2)26-15-20-42(21-16-26)28-7-3-6-24(22-28)30-13-14-31-34(39-30)43(33(40-31)29-8-4-19-38-32(29)36)27-11-9-25(10-12-27)35(37)17-5-18-35/h3-4,6-14,19,22,26H,5,15-18,20-21,37H2,1-2H3,(H2,36,38)
InChIKeyNZDSLYATTDIDPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vevorisertib (ARQ 751, CAS 1416775-46-6): A Next-Generation Allosteric Pan-AKT Inhibitor for Oncology Research Procurement


Vevorisertib (ARQ 751, also MK-4440) is an orally bioavailable, potent, and selective allosteric pan-AKT serine/threonine kinase inhibitor that targets AKT1 (IC50=0.55 nM), AKT2 (IC50=0.81 nM), and AKT3 (IC50=1.31 nM) [1][2]. Developed as a next-generation compound to ARQ 092 (miransertib), it exhibits distinct physicochemical properties [3]. The compound is primarily utilized in preclinical and early clinical oncology research to study solid tumors harboring PIK3CA, AKT, or PTEN mutations, both as a monotherapy and in combination regimens [4][5]. Vevorisertib acts via an allosteric mechanism, binding the AKT PH-domain, which distinguishes it from ATP-competitive inhibitors and is a critical feature for scientific selection [6].

Why Vevorisertib Procurement Cannot Be Interchanged with Other AKT Inhibitors


Generic substitution among pan-AKT inhibitors is not scientifically justifiable due to fundamental mechanistic and pharmacologic differences that drive experimental outcomes. Vevorisertib's allosteric binding mechanism, targeting the AKT PH-domain, is distinct from ATP-competitive inhibitors like ipatasertib and capivasertib [1]. This results in a unique isoform selectivity profile [2]. Furthermore, even among other allosteric inhibitors such as its predecessor ARQ 092 or MK-2206, Vevorisertib demonstrates quantifiably different potency, selectivity, and pharmacokinetic properties that directly impact in vitro and in vivo results [3][4]. The data below substantiates why experimental protocols designed for Vevorisertib cannot reliably substitute other AKT inhibitors without risking data inconsistency or study failure.

Quantifiable Differentiation of Vevorisertib: Evidence-Based Data for Informed Scientific Selection


Sub-Nanomolar Potency Across All Three AKT Isoforms: A Head-to-Head Comparison with ARQ 092 and MK-2206

Vevorisertib demonstrates significantly superior potency compared to its predecessor, ARQ 092, and another allosteric inhibitor, MK-2206. In the same biochemical assay against full-length active AKT isoforms, Vevorisertib exhibited sub-nanomolar IC50 values, whereas ARQ 092 and MK-2206 showed markedly higher IC50 values, indicating lower potency [1]. This quantitative difference is critical for experimental designs requiring maximal target engagement at lower compound concentrations.

AKT Inhibition Isoform Selectivity Biochemical Assay Potency Comparison

Enhanced Kinome Selectivity: Comparative Profiling Against 245 Kinases Demonstrates Cleaner Inhibition Profile

Vevorisertib exhibits a significantly cleaner kinome selectivity profile compared to its analog ARQ 092. In a direct comparative panel screen, Vevorisertib did not inhibit any of the 245 non-AKT kinases by more than 50% at a concentration of 5 µM [1]. In stark contrast, ARQ 092 demonstrated measurable IC50 values for several off-target kinases, including MARK4 (IC50=129 nM) and MARK3 (IC50=173 nM) [2]. This superior selectivity profile reduces the likelihood of confounding biological results due to off-target kinase inhibition.

Kinase Selectivity Off-Target Profiling Specificity Tool Compound Validation

Potent Binding to Clinically Relevant AKT1-E17K Mutant: Confirmed by Kd Measurements

Vevorisertib demonstrates potent binding to the clinically relevant AKT1-E17K mutant, a gain-of-function mutation found in various cancers and overgrowth disorders. The compound exhibits a Kd value of 8.6 nM for the AKT1-E17K mutant, confirming its ability to engage and inhibit this mutated target [1][2]. While its affinity for wild-type AKT1 is higher (Kd=1.2 nM), the quantifiable binding to the mutant isoform supports its use in models where this specific mutation drives pathology [1].

AKT1-E17K Mutation Mutant Inhibition Binding Affinity Oncology Target

Human Pharmacokinetic Profile: Terminal Half-Life Ranging from 8.8 to 19.3 Hours Supports Flexible Dosing Regimens

Human pharmacokinetic data from a Phase 1b study demonstrates that Vevorisertib has a terminal elimination half-life ranging from 8.8 to 19.3 hours [1]. This data point is essential for researchers designing in vivo studies or planning translational experiments, as it informs dosing frequency and the duration of target inhibition. The time to reach maximum plasma concentration (Tmax) was observed at 1-4 hours post-dose [1].

Pharmacokinetics Half-Life In Vivo Dosing Clinical Translation

Dose-Dependent In Vivo Efficacy in an AKT1-E17K Mutant Endometrial PDX Model

Vevorisertib exhibits dose-dependent anti-tumor activity in a clinically relevant AKT1-E17K mutant endometrial patient-derived xenograft (PDX) model. Doses ranging from 10 to 120 mg/kg administered orally demonstrated significant tumor growth inhibition, confirming in vivo target engagement and therapeutic potential [1]. This data is a critical differentiator for researchers requiring a compound with validated efficacy in a model that recapitulates the human tumor microenvironment and harbors a specific, targetable mutation.

Patient-Derived Xenograft PDX Model In Vivo Efficacy AKT1-E17K Mutation Endometrial Cancer

Superior Antiproliferative Activity in PIK3CA/PIK3R1 Mutant Cancer Cell Lines

Vevorisertib shows a significantly higher response rate in cancer cell lines harboring mutations in the PI3K pathway. In a panel of 240 cancer cell lines (Oncopanel), 73% (33/45) of cell lines with PIK3CA/PIK3R1 mutations exhibited GI50 values of less than 1 µM, compared to only 42% (74/175) of wild-type cell lines [1]. This class-level inference suggests a preferential efficacy in genetically defined cancer subsets, guiding experimental design towards mutation-driven models.

PIK3CA Mutation Antiproliferative Activity GI50 Cancer Cell Line Panel

Optimal Research and Industrial Application Scenarios for Vevorisertib Based on Quantifiable Evidence


Investigating AKT1-E17K-Driven Oncogenesis in Preclinical Models

Vevorisertib is ideally suited for researchers studying cancers or overgrowth disorders driven by the AKT1-E17K mutation. Its confirmed binding to the mutant kinase (Kd=8.6 nM) and validated dose-dependent in vivo efficacy in an AKT1-E17K mutant endometrial PDX model provide a strong scientific rationale for its use in these specific contexts [3][2]. The compound's superior selectivity profile minimizes confounding off-target effects, allowing for cleaner interpretation of AKT1-E17K-specific biology.

Targeting PIK3CA/PIK3R1-Mutant Solid Tumors for High-Throughput Screening and In Vivo Studies

Given the 73% sensitivity rate (GI50<1 µM) in PIK3CA/PIK3R1-mutant cell lines versus 42% in wild-type lines, Vevorisertib is a preferred tool compound for high-throughput screens and in vivo xenograft studies using PI3K-pathway-altered models [3]. This targeted approach maximizes the likelihood of observing a significant anti-proliferative effect, thereby reducing the number of cell lines and animals needed to achieve statistical power in proof-of-concept studies.

Mechanistic Studies Requiring a Clean Kinase Inhibition Profile

For researchers aiming to dissect AKT-specific signaling without interference from off-target kinase activity, Vevorisertib offers a distinct advantage. Its demonstrated lack of significant inhibition (>50%) against 245 non-AKT kinases at 5 µM ensures that observed biological effects are highly attributable to AKT pathway modulation [3]. This property is critical for generating reliable and interpretable data in phospho-proteomics, gene expression profiling, and other pathway-focused analyses.

Designing Pharmacokinetics-Informed In Vivo Dosing Regimens

The human pharmacokinetic profile of Vevorisertib, with a terminal half-life of 8.8 to 19.3 hours and Tmax of 1-4 hours, provides a quantitative framework for designing once-daily oral dosing schedules in preclinical rodent studies [3]. This data allows for more accurate extrapolation of human dosing schedules to animal models, facilitating translational studies that aim to mimic clinical exposure levels and schedules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vevorisertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.